molecular formula C32H44N2O5S B1202404 3'-Isothiocyanatobenzamidecholic acid CAS No. 91418-75-6

3'-Isothiocyanatobenzamidecholic acid

Cat. No.: B1202404
CAS No.: 91418-75-6
M. Wt: 568.8 g/mol
InChI Key: RUKICQBZJKXNPT-UEPOAMEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3′-Isothiocyanatobenzamidecholic acid is a synthetic derivative of cholic acid, a primary bile acid involved in lipid digestion and absorption. This compound is structurally modified at the 3′ position with an isothiocyanatobenzamide group, replacing one of cholic acid’s hydroxyl groups. The isothiocyanate (-N=C=S) moiety confers unique reactivity, enabling covalent interactions with amine-containing biomolecules (e.g., proteins, peptides), which distinguishes it from unmodified bile acids.

Properties

CAS No.

91418-75-6

Molecular Formula

C32H44N2O5S

Molecular Weight

568.8 g/mol

IUPAC Name

(4R)-4-[(3R,5R,7S,8R,9S,10S,12S,13R,17R)-3,12-dihydroxy-7-[(3-isothiocyanatobenzoyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C32H44N2O5S/c1-18(7-10-28(37)38)23-8-9-24-29-25(16-27(36)32(23,24)3)31(2)12-11-22(35)14-20(31)15-26(29)34-30(39)19-5-4-6-21(13-19)33-17-40/h4-6,13,18,20,22-27,29,35-36H,7-12,14-16H2,1-3H3,(H,34,39)(H,37,38)/t18-,20+,22-,23-,24?,25+,26+,27+,29+,31+,32-/m1/s1

InChI Key

RUKICQBZJKXNPT-UEPOAMEDSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC(=O)C5=CC(=CC=C5)N=C=S)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CCC2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)NC(=O)C5=CC(=CC=C5)N=C=S)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC(=O)C5=CC(=CC=C5)N=C=S)O)C

Synonyms

3'-isothiocyanatobenzamidecholic acid
3'-isothiocyanatobenzamido(3H)cholate
3'-ITCBC
isothiocyanatobenzamido cholate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cholic Acid Derivatives

The structural and functional diversity of cholic acid derivatives arises from substitutions at key positions (e.g., 3, 7, 12 hydroxyls). Below, 3′-isothiocyanatobenzamidecholic acid is compared to structurally analogous compounds (Table 1) based on modifications, solubility, and applications.

Table 1: Comparative Analysis of Cholic Acid Derivatives

Compound Name Key Structural Modifications Solubility Profile Primary Applications
3′-Isothiocyanatobenzamidecholic acid 3′-isothiocyanatobenzamide substitution Moderate (amphiphilic) Drug conjugation, transdermal delivery
Sodium cholate Sodium salt of unmodified cholic acid High (hydrophilic) Membrane disruption, detergent
3-((3-Cholamidopropyl)dimethylammonium)-1-propanesulfonate Sulfopropyl and dimethylammonio groups at 3 High (zwitterionic) Protein solubilization, chromatography
3-Benzoylcholic acid Benzoyl ester at 3-hydroxyl Low (hydrophobic) Lipophilic drug carrier
7,12-Dihydroxy-3-oxocholanic acid Ketone at 3-hydroxyl, retained 7,12-OH Moderate Metabolic studies

Key Findings from Structural Comparisons:

Reactivity: The isothiocyanate group in 3′-isothiocyanatobenzamidecholic acid enables covalent binding to biomolecules, unlike sodium cholate or 3-benzoylcholic acid, which rely on non-covalent interactions . This property is critical for targeted drug delivery or bioconjugation. In contrast, sulfonated derivatives (e.g., 3-((3-cholamidopropyl)dimethylammonium)-1-propanesulfonate) exhibit high solubility but lack reactive handles for conjugation.

Solubility and Amphiphilicity: Sodium cholate’s high water solubility makes it ideal for solubilizing membranes, whereas 3′-isothiocyanatobenzamidecholic acid’s moderate amphiphilicity balances membrane interaction and stability in formulations .

Dermatological Applications: Evidence from the 2006 study highlights the use of cholic acid derivatives in transdermal delivery systems . The reactive isothiocyanate group in 3′-isothiocyanatobenzamidecholic acid may improve retention in skin layers by forming covalent bonds with keratin, outperforming non-reactive analogs like sodium cholate in sustained release.

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